![molecular formula C6H11ClN2O3 B13182745 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one is a chemical compound with the molecular formula C6H11ClN2O3. It is a chlorinated ethanone derivative, characterized by the presence of a chloro group, an isopropoxycarbonyl group, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one typically involves the reaction of 2-chloroethanone with isopropyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chloroethanone is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The isopropoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol or methanol) are used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols or amines.
Scientific Research Applications
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropoxycarbonyl group may enhance the compound’s stability and facilitate its transport across cell membranes. The amino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Another chlorinated ethanone derivative with different substituents.
2-Chloro-1-(phenyl)ethan-1-one: A structurally similar compound with a phenyl group instead of the isopropoxycarbonyl group.
Uniqueness
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxycarbonyl group differentiates it from other chlorinated ethanone derivatives, potentially enhancing its stability and reactivity in various applications .
Biological Activity
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one, also known by its CAS number 1210783-58-6, is a compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H11ClN2O3, with a molecular weight of approximately 194.62 g/mol. The compound features a chloro group, which is significant in its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may act through various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibitors of ACC can affect lipid biosynthesis and energy homeostasis, making them targets for metabolic disorders .
- Cellular Signaling Modulation : The presence of the propan-2-yloxycarbonyl group suggests that the compound may interact with cellular signaling pathways, potentially influencing gene expression related to metabolic processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: ACC Inhibition in HepG2 Cells
In a study evaluating the effects of various compounds on ACC activity, this compound demonstrated potent inhibition with an IC50 value below 0.3 mg/kg. This suggests its potential utility in treating conditions associated with dysregulated lipid metabolism.
Case Study 2: Impact on Cancer Cell Lines
Research involving LNCaP prostate cancer cells indicated that treatment with this compound resulted in decreased cell viability, particularly at higher concentrations (>10 µM). This effect highlights its potential role in cancer therapeutics, possibly through mechanisms involving apoptosis or cell cycle arrest.
Properties
Molecular Formula |
C6H11ClN2O3 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
propan-2-yl N-[(2-chloroacetyl)amino]carbamate |
InChI |
InChI=1S/C6H11ClN2O3/c1-4(2)12-6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
FZAMYUBQJAJIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.